ROCK-IN-11

Description

Properties

IUPAC Name |

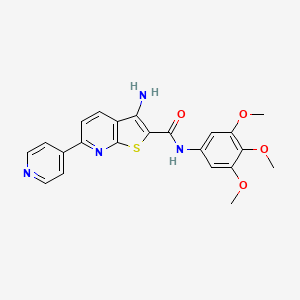

3-amino-6-pyridin-4-yl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4S/c1-28-16-10-13(11-17(29-2)19(16)30-3)25-21(27)20-18(23)14-4-5-15(26-22(14)31-20)12-6-8-24-9-7-12/h4-11H,23H2,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHJDAVFCVMSCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Rho-Associated Kinase (ROCK) Inhibitors

Disclaimer: No specific small molecule inhibitor with the designation "ROCK-IN-11" has been identified in the current scientific literature. This document provides a comprehensive technical overview of the mechanism of action for the general class of Rho-associated kinase (ROCK) inhibitors, drawing upon established research in the field.

Introduction

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA.[1][2] The ROCK signaling pathway is a critical regulator of various fundamental cellular processes, including cytoskeletal organization, cell adhesion and motility, smooth muscle contraction, proliferation, and apoptosis.[3][4][5] Consequently, the development of small molecule inhibitors targeting ROCK has garnered significant interest for therapeutic applications in a range of diseases, including cardiovascular disorders, cancer, and neurological conditions.[1][4][6] This guide delineates the core mechanism of action of ROCK inhibitors, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action

ROCK inhibitors typically function as ATP-competitive antagonists, binding to the kinase domain of ROCK1 and ROCK2 and preventing the phosphorylation of downstream substrates.[7][8] This inhibition disrupts the primary signaling cascades mediated by ROCK, leading to a variety of cellular effects.

The activation of ROCK by the GTP-bound form of RhoA initiates a signaling cascade that primarily converges on the regulation of the actin cytoskeleton.[2][3] ROCK phosphorylates several key substrates that modulate actin filament dynamics and actomyosin contractility.[1][9] By blocking these phosphorylation events, ROCK inhibitors effectively reverse these downstream effects.

Key Downstream Targets and Signaling Pathways

The primary mechanism of ROCK inhibitors involves the modulation of the phosphorylation state of several key substrates:

-

Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP): ROCK directly phosphorylates MLC, which promotes the interaction of myosin with actin, leading to increased cellular contractility.[2][5][8] Additionally, and more significantly, ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits the phosphatase activity of MLCP.[8][10] This inhibition of MLCP results in a net increase in phosphorylated MLC.[8] ROCK inhibitors block both of these events, leading to decreased MLC phosphorylation and a reduction in actomyosin contractility.[8]

-

LIM Kinase (LIMK) and Cofilin: ROCK phosphorylates and activates LIMK.[9] Activated LIMK, in turn, phosphorylates and inactivates the actin-depolymerizing factor cofilin.[9] This leads to the stabilization and accumulation of F-actin.[2][9] By inhibiting ROCK, the LIMK-cofilin pathway is disrupted, resulting in increased cofilin activity and enhanced actin filament turnover.[9]

The interplay of these pathways is central to the cellular functions regulated by ROCK, and their disruption by inhibitors underlies the observed physiological effects.

Quantitative Data on Select ROCK Inhibitors

The inhibitory potency of various ROCK inhibitors has been characterized, with differing selectivity for the ROCK1 and ROCK2 isoforms.

| Compound | Target(s) | IC50 / Ki | Notes |

| Y-27632 | ROCK1, ROCK2 | Ki: ~140 nM for ROCK1[6] | First small molecule ROCK inhibitor; non-isoform selective.[3][6] |

| Fasudil | ROCK1, ROCK2 | IC50: ~267 nM for ROCK1, ~153 nM for ROCK2[7] | Approved in Japan and China for cerebral vasospasm.[6] |

| KD025 | ROCK2 selective | IC50: ~60 nM for ROCK2, >10 µM for ROCK1[7] | ATP-competitive inhibitor with high selectivity for ROCK2.[7] |

| DJ4 | ROCK1, ROCK2 | IC50: 5 nM for ROCK1, 50 nM for ROCK2[6] | Also inhibits MRCKα and MRCKβ.[6] |

| RKI-1447 | ROCK1, ROCK2 | Not specified | Potent inhibitor with anti-invasive and anti-tumor activities.[6] |

Experimental Protocols

The characterization of ROCK inhibitors involves a combination of in vitro biochemical assays and cell-based functional assays.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK protein.

-

Principle: A recombinant ROCK enzyme (ROCK1 or ROCK2) is incubated with a substrate (e.g., recombinant MYPT1) and ATP in the presence of varying concentrations of the test inhibitor. The extent of substrate phosphorylation is then quantified.[10][11][12]

-

Methodology:

-

A 96-well plate is coated with the recombinant substrate, such as MYPT1.[10][12]

-

Purified, active ROCK enzyme is added to the wells along with the test inhibitor at various dilutions.

-

The kinase reaction is initiated by the addition of ATP.

-

After incubation, the reaction is stopped, and the wells are washed.

-

A primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1 at Thr696) is added.[10][12]

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

-

A chromogenic substrate is added, and the resulting colorimetric signal is measured using a plate reader.[12] The signal intensity is inversely proportional to the inhibitory activity of the compound.

-

-

Stress Fiber Staining:

-

Principle: ROCK activity is essential for the formation of actin stress fibers.[8] Inhibition of ROCK leads to the disassembly of these structures.

-

Methodology:

-

Cells (e.g., fibroblasts) are cultured on coverslips and treated with the ROCK inhibitor or a vehicle control.

-

Cells are fixed, permeabilized, and stained with fluorescently-labeled phalloidin to visualize F-actin.

-

The presence and organization of stress fibers are observed and quantified by fluorescence microscopy. A reduction in stress fibers indicates ROCK inhibition.[6]

-

-

-

Cell Migration and Invasion Assays:

-

Principle: ROCK signaling plays a crucial role in cell motility and invasion.[13]

-

Methodology:

-

Transwell Migration Assay: Cells are seeded in the upper chamber of a Transwell insert. The lower chamber contains a chemoattractant. The test inhibitor is added to the upper chamber. After incubation, non-migrated cells are removed, and cells that have migrated through the porous membrane to the lower surface are stained and counted.

-

Invasion Assay: This is similar to the migration assay, but the Transwell membrane is coated with a layer of extracellular matrix (e.g., Matrigel) to assess the invasive capacity of the cells.[13]

-

-

Conclusion

The mechanism of action of ROCK inhibitors is centered on the competitive inhibition of ATP binding to the kinase domains of ROCK1 and ROCK2. This leads to the downstream dephosphorylation of key substrates like MLC and the activation of cofilin, resulting in reduced actomyosin contractility and increased actin filament turnover. These molecular effects translate into functional changes in cell shape, adhesion, and motility. The continued development of isoform-selective ROCK inhibitors holds promise for more targeted therapeutic interventions in a variety of diseases.

References

- 1. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 3. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of ROCK Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. ROCK inhibition promotes microtentacles that enhance reattachment of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

- 11. ROCK Activity Assay Kit (ab211175) | Abcam [abcam.com]

- 12. Rho-associated Kinase (ROCK) Activity Assay Millipore [sigmaaldrich.com]

- 13. The ROCK isoforms differentially regulate the morphological characteristics of carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Targets of Rho-Associated Kinase (ROCK) Inhibitors

Disclaimer: Initial searches for a specific compound named "ROCK-IN-11" did not yield any specific scientific literature. Therefore, this document provides a comprehensive overview of the cellular targets of the well-established class of Rho-associated kinase (ROCK) inhibitors, treating "this compound" as a representative member of this family.

Introduction

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that function as downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway is a fundamental regulator of various cellular processes, primarily through its control of the actin cytoskeleton.[1][2] Consequently, ROCK kinases have emerged as significant therapeutic targets for a range of diseases, including cardiovascular disorders, neurological conditions, and cancer.[3][4][5] This guide details the cellular targets of ROCK inhibitors, presenting quantitative data for representative compounds and outlining key experimental protocols for their study.

The Rho/ROCK Signaling Pathway

The activation of ROCK is initiated by the binding of GTP-bound RhoA to the Rho-binding domain (RBD) of ROCK.[6] This interaction disrupts an autoinhibitory intramolecular fold, leading to the activation of the N-terminal kinase domain.[4] Once active, ROCK1 and ROCK2 phosphorylate a multitude of downstream substrates, profoundly impacting cellular architecture and function.[3][7]

The two major isoforms, ROCK1 and ROCK2, share a high degree of homology within their kinase domains but can have distinct cellular localizations and functions. ROCK1 is ubiquitously expressed, while ROCK2 expression is particularly high in brain and cardiac tissues.[4]

Primary Cellular Targets of ROCK

ROCK exerts its effects through the phosphorylation of several key downstream substrates that regulate cytoskeletal dynamics.

-

Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1) at Threonine-853, which inhibits the phosphatase's activity.[8] This leads to an increase in the phosphorylation level of Myosin Light Chain (MLC), promoting actomyosin contractility.[4][8] This is considered a primary mechanism for ROCK-mediated cellular contraction.

-

Myosin Light Chain (MLC): In addition to inhibiting MLCP, ROCK can directly phosphorylate MLC at Serine-19, further enhancing myosin II ATPase activity and contractility.[8][9]

-

LIM Kinase (LIMK): ROCK activates LIMK1 and LIMK2 through phosphorylation.[3][9] Activated LIMK, in turn, phosphorylates and inactivates the actin-depolymerizing factor cofilin.[2][3] This results in the stabilization of actin filaments and the formation of stress fibers.[2][9]

-

Other Substrates: ROCK has been shown to phosphorylate a variety of other substrates involved in cell adhesion and morphology, including members of the Ezrin/Radixin/Moesin (ERM) family, adducin, and collapsin response mediator protein-2 (CRMP-2).[3][7]

Quantitative Data for Representative ROCK Inhibitors

Numerous small molecule inhibitors of ROCK have been developed. Y-27632 and Fasudil (HA-1077) are two of the most widely studied compounds. Their inhibitory activities against ROCK and other kinases are summarized below.

Table 1: Inhibitory Activity of Y-27632

| Target | Measurement | Value | Reference(s) |

|---|---|---|---|

| ROCK1 | Ki | 220 nM | [10] |

| ROCK2 | Ki | 300 nM | [10] |

| Human Corpus Cavernosum (EFS-induced contraction) | IC50 | 3.3 µM | [11] |

| Human Corpus Cavernosum (Phenylephrine-induced tone) | EC50 | 2.2 µM |[11] |

Table 2: Inhibitory Activity of Fasudil (HA-1077)

| Target | Measurement | Value | Reference(s) |

|---|---|---|---|

| ROCK1 | Ki | 0.33 µM | [1][6] |

| ROCK2 | IC50 | 0.158 µM - 1.9 µM | [1][2][3][6][12] |

| PKA | IC50 | 4.58 µM | [1][6] |

| PKC | IC50 | 12.30 µM - 425 µM | [1][3][6] |

| PKG | IC50 | 1.650 µM | [1][6] |

| MSK1 | IC50 | 5 µM | [2][12] |

| MLCK | IC50 | 95 µM |[3] |

Note: IC50 and Ki values can vary between studies depending on the assay conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular targets and effects of ROCK inhibitors.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK protein.

Principle: The assay quantifies the phosphorylation of a specific ROCK substrate (e.g., recombinant MYPT1) by active ROCK kinase in the presence of ATP. The level of phosphorylation is then detected, typically using a phospho-specific antibody in an ELISA-based format or by measuring ATP consumption.[4][7][9][13]

Protocol Outline (ELISA-based):

-

Plate Coating: Coat a 96-well plate with a recombinant ROCK substrate, such as MYPT1.

-

Sample Addition: Add diluted purified active ROCK2 protein or cell lysate containing active ROCK to the wells. For inhibitor studies, pre-incubate the kinase with various concentrations of the ROCK inhibitor (e.g., "this compound") before adding to the plate.

-

Kinase Reaction: Initiate the reaction by adding a kinase reaction buffer containing ATP and MgCl2.[4] Incubate at 30°C for 30-60 minutes.[9][13]

-

Stopping the Reaction: Stop the reaction by washing the plate or adding EDTA.[9][13]

-

Detection:

-

Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1 Thr696).[4][9] Incubate for 1 hour at room temperature.

-

Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.

-

Wash the plate and add a chromogenic HRP substrate (e.g., TMB).

-

Stop the color development with a stop solution and measure the absorbance at 450 nm.[9]

-

-

Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

This method assesses the activity of a ROCK inhibitor within intact cells by measuring the phosphorylation status of its downstream targets.

Principle: Cells are treated with a ROCK inhibitor, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of ROCK substrates (e.g., p-MYPT1, p-MLC) and their total protein counterparts for normalization.[14][15]

Protocol Outline:

-

Cell Treatment: Culture cells (e.g., A549, MDA-MB-231) and treat with various concentrations of the ROCK inhibitor or vehicle control for a specified time.

-

Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample in SDS-PAGE sample buffer and separate by gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking agent. Bovine serum albumin (BSA) is preferred over milk for phospho-protein detection to avoid high background from casein, a phosphoprotein.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-MYPT1 Thr853 or anti-phospho-MLC Ser19) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total protein (e.g., total MYPT1, total MLC) or a loading control (e.g., GAPDH) to normalize the data.

This assay evaluates the effect of a ROCK inhibitor on cell migration, a process heavily regulated by the actin cytoskeleton.

Principle: A confluent monolayer of cells is "wounded" by creating a scratch. The ability of the cells to migrate and close the wound over time is monitored in the presence or absence of a ROCK inhibitor.[17]

Protocol Outline:

-

Cell Seeding: Seed cells in a 6-well or 24-well plate and grow to full confluency.

-

Inhibitor Pre-treatment: Treat the cells with the ROCK inhibitor or vehicle control for a period (e.g., 24 hours) before making the scratch.[17]

-

Scratch: Create a uniform scratch through the cell monolayer using a sterile pipette tip.

-

Washing: Gently wash the wells with PBS to remove dislodged cells.[17]

-

Incubation and Imaging: Add fresh media containing the inhibitor or vehicle and incubate. Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).

-

Analysis: Measure the width or area of the scratch at each time point. Calculate the percentage of wound closure relative to the initial scratch area.

This technique is used to identify proteins that interact with ROCK1 or ROCK2.

Principle: An antibody against a ROCK protein is used to pull down ROCK from a cell lysate. Any proteins that are part of a complex with ROCK will also be pulled down. These interacting proteins can then be identified by Western blot or mass spectrometry.[18]

Protocol Outline:

-

Lysis: Lyse cells using a non-denaturing lysis buffer (e.g., RIPA buffer without high concentrations of SDS) supplemented with protease and phosphatase inhibitors to preserve protein complexes.[19]

-

Pre-clearing: (Optional) Incubate the lysate with Protein A/G beads to reduce non-specific binding.[19]

-

Immunoprecipitation:

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against a suspected interacting partner.

Conclusion

Inhibitors of the Rho/ROCK signaling pathway target the kinase activity of ROCK1 and ROCK2, leading to a cascade of downstream effects on the actin cytoskeleton. The primary cellular consequences of ROCK inhibition include reduced actomyosin contractility, disassembly of stress fibers, and altered cell migration and adhesion. By quantifying the phosphorylation of key substrates like MYPT1 and MLC and assessing functional outcomes such as cell migration, researchers can effectively characterize the cellular impact of novel ROCK inhibitors. The protocols and data presented in this guide provide a foundational framework for investigating the mechanism of action of compounds like "this compound" and advancing their development as potential therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. stemcell.com [stemcell.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Discovery of Novel ROCK1 Inhibitors via Integrated Virtual Screening Strategy and Bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. promega.com [promega.com]

- 8. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. stemcell.com [stemcell.com]

- 11. Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HA-1077 (Fasudil), ROCK2 inhibitor (CAS 105628-07-7) | Abcam [abcam.com]

- 13. content.abcam.com [content.abcam.com]

- 14. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Western Blotting-Based Quantitative Measurement of Myosin II Regulatory Light Chain Phosphorylation in Small Amounts of Non-muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. ptglab.com [ptglab.com]

"ROCK-IN-11" signaling pathway

An In-depth Technical Guide to the ROCK Signaling Pathway

Disclaimer: The term "ROCK-IN-11" does not correspond to a recognized signaling pathway in publicly available scientific literature. This guide focuses on the well-established Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway, a critical regulator of cell shape, motility, and contraction.[1][2] The principles, data, and protocols described herein are based on the canonical ROCK pathway and are intended to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals.

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are major downstream effectors of the small GTPase RhoA.[3] This signaling cascade is pivotal in regulating the actin cytoskeleton, thereby influencing a multitude of cellular processes including cell adhesion, migration, proliferation, and apoptosis.[2][4] Dysregulation of the ROCK pathway is implicated in numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer, making it a significant target for therapeutic intervention.[3][5][6]

Core Signaling Pathway

The activation of the ROCK signaling pathway is initiated by the binding of GTP-bound RhoA to the Rho-binding domain (RBD) of ROCK.[1] This interaction disrupts an autoinhibitory intramolecular fold, leading to the activation of the ROCK kinase domain.[7][8] Activated ROCK then phosphorylates a variety of downstream substrates, modulating cytoskeletal dynamics and cellular contractility.[2][8]

Key downstream effectors of ROCK include:

-

Myosin Light Chain (MLC): ROCK can directly phosphorylate MLC, which increases myosin II ATPase activity and promotes actomyosin contractility.[7][9]

-

Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which inhibits the activity of MLC phosphatase (MLCP).[10] This leads to a net increase in phosphorylated MLC and enhanced cell contraction.[10]

-

LIM kinases (LIMK1 and LIMK2): ROCK activates LIM kinases by phosphorylation.[2][11] Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[2][7] This results in the stabilization of actin filaments.[2][7]

-

Ezrin-Radixin-Moesin (ERM) proteins: Phosphorylation of ERM proteins by ROCK promotes their activation, leading to the cross-linking of actin filaments with the plasma membrane.[2][10]

Quantitative Data

The following tables summarize key quantitative data related to the ROCK signaling pathway, including inhibitor potencies and isoform expression.

Table 1: Inhibitor Potency (IC50) against ROCK Kinases

| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Notes |

| Y-27632 | ~100-300 | ~100-300 | One of the first small molecule ROCK inhibitors developed.[12] |

| Fasudil | ~1900 | ~1900 | The first ROCK inhibitor approved for clinical use in Japan.[5][12] |

| RKI-1447 | Potent inhibitor | Potent inhibitor | A potent small molecule inhibitor with anti-tumor activities.[12] |

| DJ4 | 5 | 50 | A selective, multi-specific ATP competitive inhibitor.[12] |

Table 2: Relative Expression of ROCK Isoforms in Tissues

| Tissue | ROCK1 Expression | ROCK2 Expression |

| Lung | High | Moderate |

| Liver | High | Moderate |

| Spleen | High | Moderate |

| Kidney | High | Moderate |

| Testis | High | Moderate |

| Brain | Moderate | High |

| Heart | Moderate | High |

Data compiled from multiple sources indicating enriched expression.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro ROCK Kinase Activity Assay

This protocol is adapted from commercially available ELISA-based kits for measuring ROCK activity.[13]

Objective: To quantify the kinase activity of purified ROCK protein or ROCK in cell/tissue lysates by measuring the phosphorylation of a substrate.

Materials:

-

Recombinant active ROCK2 (positive control)[14]

-

Kinase Reaction Buffer[13]

-

ATP Solution[14]

-

HRP-conjugated secondary antibody[4]

-

TMB substrate[4]

-

Stop Solution[14]

-

Wash Buffer (e.g., TBS with Tween-20)[4]

-

Microplate reader

Procedure:

-

Prepare cell or tissue lysates. If using purified enzyme, dilute to the desired concentration in Kinase Reaction Buffer.

-

Add samples (lysates or purified ROCK) and positive control to the MYPT1-coated wells.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate for 60 minutes at 30°C.[13]

-

Wash the wells multiple times with Wash Buffer to remove ATP and non-bound components.

-

Add the primary antibody (anti-phospho-MYPT1) diluted in an appropriate blocking buffer and incubate for 1 hour at room temperature.[4]

-

Wash the wells again as in step 5.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[4]

-

Wash the wells again.

-

Add TMB substrate and incubate in the dark until a color change is observed.

-

Add Stop Solution to quench the reaction.

-

Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the ROCK activity in the sample.[4]

Protocol 2: Co-Immunoprecipitation (Co-IP) for RhoA-ROCK Interaction

This protocol outlines a general procedure for verifying the interaction between RhoA and ROCK.

Objective: To demonstrate the physical interaction between RhoA and ROCK in a cellular context.

Materials:

-

Cell culture expressing the proteins of interest.

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibody against RhoA (for immunoprecipitation).

-

Control IgG antibody.

-

Protein A/G magnetic beads or agarose beads.

-

Antibody against ROCK (for western blotting).

-

SDS-PAGE gels and western blotting apparatus.

-

ECL substrate.

Procedure:

-

Culture and lyse cells to prepare total protein extracts.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-RhoA antibody or control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with Lysis Buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with the anti-ROCK antibody to detect the co-immunoprecipitated ROCK protein.

-

Develop the blot using an ECL substrate and image. The presence of a band for ROCK in the anti-RhoA IP lane (and its absence in the control IgG lane) indicates an interaction.

Visualizations

The following diagrams illustrate the core ROCK signaling pathway and a typical experimental workflow.

Core ROCK Signaling Cascade.

Co-Immunoprecipitation Workflow.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 8. ROCK and Rho: Biochemistry and Neuronal Functions of Rho-Associated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting ROCK/LIMK/cofilin signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 13. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

- 14. ROCK Activity Assay Kit (ab211175) | Abcam [abcam.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Y-27632: A Selective Rho Kinase (ROCK) Inhibitor

Introduction

Rho-associated coiled-coil containing protein kinases (ROCK) are serine/threonine kinases that play a crucial role in various cellular functions, including the regulation of cell shape, motility, and contraction.[1] Two isoforms, ROCK1 and ROCK2, have been identified as key downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway is implicated in the pathophysiology of numerous diseases, making ROCK an attractive therapeutic target.

Y-27632 is a well-characterized, cell-permeable, and highly selective inhibitor of both ROCK1 and ROCK2.[2] It acts as a competitive inhibitor at the ATP-binding site of the kinases.[1][3] This technical guide provides a comprehensive overview of Y-27632, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of its function and related signaling pathways.

Data Presentation

Quantitative Data for Y-27632

The following tables summarize the key quantitative parameters of Y-27632's inhibitory activity.

| Parameter | ROCK1 | ROCK2 | Reference |

| Ki | 220 nM | 300 nM | [2] |

Table 1: Inhibitory constant (Ki) of Y-27632 for ROCK1 and ROCK2.

| Assay | Cell Type | IC50 | Reference |

| Inhibition of EFS-induced Contraction | Human Corpus Cavernosum | 3.3 µM | [4] |

| Inhibition of EFS-induced Contraction | Rabbit Corpus Cavernosum | 2.8 µM | [4] |

| Inhibition of Phenylephrine-induced Contraction | Human Corpus Cavernosum | 2.2 µM | [4] |

| Cytotoxicity (Cell Viability) | Human Prostate Stromal Cells (WPMY-1) | > 50 µM | [5] |

| Cytotoxicity (Cell Viability) | Human Prostate Epithelial Cells (BPH-1) | > 50 µM | [5] |

Table 2: Half-maximal inhibitory concentration (IC50) of Y-27632 in various functional assays.

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the Rho/ROCK signaling pathway and the mechanism of Y-27632 inhibition.

Experimental Protocols

In Vitro Kinase Assay for ROCK Inhibition

This protocol is a general guideline for assessing the inhibitory activity of Y-27632 on ROCK1 or ROCK2 in a cell-free system.

Materials:

-

Recombinant human ROCK1 or ROCK2 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

-

ATP (radiolabeled [γ-32P]ATP or unlabeled for non-radioactive detection)

-

Y-27632 stock solution (in water or DMSO)

-

96-well plates

-

Phosphocellulose paper or other method for separating phosphorylated substrate

-

Scintillation counter or plate reader

Procedure:

-

Prepare serial dilutions of Y-27632 in kinase buffer.

-

In a 96-well plate, add the ROCK enzyme, substrate, and diluted Y-27632 or vehicle control.

-

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.

-

Incubate the plate at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each Y-27632 concentration and determine the IC50 value.

Cell-Based Assay for ROCK Inhibition (Stress Fiber Disassembly)

This protocol describes how to visualize the effect of Y-27632 on actin stress fibers in cultured cells.

Materials:

-

Adherent cells known to form stress fibers (e.g., Swiss 3T3 or HeLa cells)

-

Cell culture medium

-

Y-27632 stock solution

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)

-

DAPI for nuclear counterstaining

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and culture until they are well-spread and have formed stress fibers.

-

Treat the cells with various concentrations of Y-27632 (e.g., 10 µM) or vehicle control for a specified time (e.g., 30-60 minutes).

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Wash the cells with PBS.

-

Stain the actin cytoskeleton by incubating with fluorescently labeled phalloidin in PBS for 20-30 minutes.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Observe the disassembly of stress fibers in Y-27632-treated cells compared to the control.

Cell Migration Assay (Boyden Chamber Assay)

This protocol outlines a method to assess the effect of Y-27632 on cell migration.

Materials:

-

Boyden chamber apparatus with porous membranes (e.g., Transwell inserts)

-

Chemoattractant (e.g., fetal bovine serum or a specific growth factor)

-

Serum-free cell culture medium

-

Y-27632 stock solution

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet solution for staining

-

Microscope

Procedure:

-

Pre-coat the underside of the Boyden chamber membrane with a chemoattractant if necessary.

-

Add medium containing the chemoattractant to the lower chamber.

-

Resuspend cells in serum-free medium.

-

Treat the cell suspension with Y-27632 or vehicle control.

-

Add the cell suspension to the upper chamber of the Transwell insert.

-

Incubate for a period that allows for cell migration (e.g., 4-24 hours) at 37°C.

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the migrated cells with crystal violet.

-

Count the number of stained cells in several fields of view using a microscope.

-

Compare the number of migrated cells in the Y-27632-treated group to the control group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the effect of Y-27632 on cell migration.

Y-27632 is a powerful and selective research tool for investigating the roles of Rho kinases in a multitude of cellular processes. Its well-defined mechanism of action and the extensive body of literature detailing its use in various experimental settings make it an invaluable small molecule for researchers in cell biology, oncology, neuroscience, and regenerative medicine. The protocols and data presented in this guide offer a solid foundation for the effective application of Y-27632 in laboratory research.

References

- 1. researchgate.net [researchgate.net]

- 2. stemcell.com [stemcell.com]

- 3. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

ROCK-IN-11: A Technical Guide on its Effects on the Cytoskeleton

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the expected effects of ROCK-IN-11 on the cytoskeleton. Specific experimental data for this compound is limited in the public domain. The information presented herein is largely based on the well-established mechanism of action of potent, non-selective Rho-kinase (ROCK) inhibitors.

Introduction to this compound

This compound (also known as "example 94" and MedChemExpress catalog number HY-13911) is a potent inhibitor of both ROCK1 and ROCK2 isoforms with an IC50 value of ≤ 5µM.[1][2][3] Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[4][5] The RhoA/ROCK signaling pathway is a central regulator of cytoskeletal dynamics, influencing cell shape, adhesion, migration, and contraction.[4][6] By inhibiting ROCK, this compound is expected to modulate these fundamental cellular processes, making it a valuable tool for research in areas such as oncology.[1][2]

Mechanism of Action: The RhoA/ROCK Signaling Pathway

The primary mechanism by which ROCK inhibitors like this compound exert their effects on the cytoskeleton is through the disruption of the RhoA/ROCK signaling cascade. This pathway plays a pivotal role in regulating actomyosin contractility and actin filament stability.

Figure 1. The RhoA/ROCK signaling pathway and the inhibitory action of this compound.

Key downstream targets of ROCK that are affected by inhibitors like this compound include:

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, which promotes the interaction of myosin with actin filaments, leading to increased contractility and the formation of stress fibers.[7]

-

Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits its phosphatase activity. This leads to a net increase in phosphorylated MLC.[7]

-

LIM kinase (LIMK): ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates the actin-depolymerizing factor cofilin.[8][9] Inactivation of cofilin leads to the stabilization of actin filaments.[8][9]

By inhibiting ROCK, this compound is expected to decrease the phosphorylation of both MLC and LIMK, leading to reduced actomyosin contractility, disassembly of stress fibers, and increased actin filament dynamics.

Expected Effects of this compound on the Cytoskeleton

Based on the known functions of ROCK, treatment of cells with this compound is anticipated to induce a range of effects on the cytoskeleton, impacting cell morphology, adhesion, and motility.

Quantitative Effects on Cytoskeletal Structures

The following table summarizes the expected quantitative changes in cytoskeletal parameters following treatment with a potent ROCK inhibitor like this compound.

| Parameter | Expected Effect of this compound | Rationale |

| Stress Fiber Formation | Significant Decrease | Inhibition of ROCK leads to decreased MLC phosphorylation, preventing the assembly of contractile actomyosin bundles that form stress fibers.[5][10] |

| Focal Adhesion Number | Decrease | Stress fibers are connected to the extracellular matrix via focal adhesions. The disassembly of stress fibers often leads to a reduction in the number and size of focal adhesions.[5] |

| Cell Spreading Area | Decrease / Cell Rounding | Reduced actomyosin contractility and stress fiber formation lead to a loss of cell tension and a more rounded morphology. |

| Actin Filament Dynamics | Increase | Inhibition of the ROCK-LIMK-cofilin pathway leads to the activation of cofilin, which promotes the depolymerization and turnover of actin filaments.[8][9] |

| Cellular Contractility | Significant Decrease | The primary driver of cellular contractility, the interaction between actin and myosin, is diminished due to reduced MLC phosphorylation.[4] |

Effects on Cell Behavior

The cytoskeletal alterations induced by ROCK inhibition have profound consequences for various cell behaviors.

| Cell Behavior | Expected Effect of this compound | Rationale |

| Cell Migration | Inhibition or Alteration | Cell migration is a complex process that requires coordinated cytoskeletal rearrangements. While ROCK inhibition often inhibits migration in mesenchymal cell types, the effect can be context-dependent.[4] |

| Cell Invasion | Inhibition | The invasive capacity of cancer cells is often dependent on ROCK-mediated cytoskeletal remodeling and contractility.[4] |

| Cell Adhesion | Decrease | The reduction in focal adhesions and altered cell morphology can lead to decreased cell-matrix adhesion.[5] |

| Cytokinesis | Potential Disruption | ROCK plays a role in the formation of the contractile ring during cell division. Inhibition may lead to defects in cytokinesis. |

Experimental Protocols for Assessing Cytoskeletal Effects

To investigate the effects of this compound on the cytoskeleton, a variety of well-established cellular and biochemical assays can be employed. The following are detailed protocols for key experiments.

Immunofluorescence Staining for Stress Fibers and Focal Adhesions

This method allows for the direct visualization of changes in the actin cytoskeleton and focal adhesion complexes.

Figure 2. Workflow for immunofluorescence analysis of the cytoskeleton.

Materials:

-

Cells of interest

-

Glass coverslips

-

This compound

-

Vehicle control (e.g., DMSO)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody against a focal adhesion protein (e.g., anti-vinculin, anti-paxillin)

-

Fluorescently-labeled secondary antibody

-

Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

-

Mounting medium with DAPI

Procedure:

-

Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound and a vehicle control for the appropriate duration.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Wash with PBS and block with 1% BSA for 30 minutes.

-

Incubate with the primary antibody diluted in 1% BSA for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin diluted in 1% BSA for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Mount the coverslips onto glass slides using mounting medium containing DAPI.

-

Image the cells using a fluorescence microscope.

Western Blotting for Phosphorylated MLC and Cofilin

This biochemical assay quantifies the changes in the phosphorylation status of key ROCK substrates.

Figure 3. Workflow for Western blot analysis of ROCK substrate phosphorylation.

Materials:

-

Cells of interest

-

This compound

-

Vehicle control

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies: anti-phospho-MLC, anti-total-MLC, anti-phospho-Cofilin, anti-total-Cofilin, and a loading control (e.g., anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Culture cells to the desired confluency and treat with this compound and a vehicle control.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatants.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Migration and Invasion Assays

The effect of this compound on cell motility can be assessed using transwell migration (Boyden chamber) and invasion assays.

Materials:

-

Transwell inserts (with or without Matrigel coating for invasion)

-

Cells of interest

-

This compound

-

Serum-free medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Methanol

-

Crystal violet staining solution

Procedure:

-

Pre-treat cells with this compound or vehicle control.

-

Resuspend the cells in serum-free medium.

-

Add the cell suspension to the upper chamber of the transwell inserts.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for an appropriate time to allow for migration/invasion.

-

Remove the non-migrated/invaded cells from the top of the insert with a cotton swab.

-

Fix the cells on the bottom of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Elute the dye and measure the absorbance, or count the number of migrated/invaded cells under a microscope.

Conclusion

This compound, as a potent inhibitor of ROCK1 and ROCK2, is expected to be a powerful tool for modulating the actin cytoskeleton. Its inhibitory action on the RhoA/ROCK pathway is predicted to lead to significant reductions in stress fiber formation, focal adhesions, and cellular contractility, thereby impacting cell morphology, adhesion, and migration. The experimental protocols provided in this guide offer a framework for researchers to investigate and quantify the specific effects of this compound in their cellular systems of interest. Further studies are warranted to fully elucidate the specific cellular consequences of this compound treatment and its potential therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ROCK — TargetMol Chemicals [targetmol.com]

- 4. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dissecting the roles of ROCK isoforms in stress-induced cell detachment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

- 8. mdpi.com [mdpi.com]

- 9. Influence of ROCK Pathway Manipulation on the Actin Cytoskeleton Height - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rho-associated kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic ROCK Inhibitor: A Review of Publicly Available "ROCK-IN-11" in vitro Data

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

"ROCK-IN-11," a compound identified in commercial catalogs as a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), presents a compelling yet enigmatic profile for researchers in cancer and other therapeutic areas. Despite its purported potency, detailed in vitro studies, specific experimental protocols, and comprehensive signaling pathway analyses remain largely absent from the public domain. This technical guide synthesizes the currently available information on "this compound" and outlines the general methodologies and signaling pathways relevant to the study of ROCK inhibitors, providing a framework for researchers to design their own investigations.

Quantitative Data Summary

Publicly accessible information from various chemical suppliers consistently describes "this compound" as a potent inhibitor of both ROCK1 and ROCK2. However, the available quantitative data is limited to a general inhibitory concentration.

| Compound | Target | IC50 | Source |

| This compound (example 94) | ROCK1 and ROCK2 | ≤ 5µM | [1][2][3][4][5] |

It is crucial to note that "example 94" likely refers to a specific compound within a patent or scientific publication that is not readily identifiable through standard public searches. The lack of more precise IC50 values or other quantitative metrics such as Ki (inhibition constant) prevents a detailed comparative analysis with other known ROCK inhibitors.

The ROCK Signaling Pathway: A General Overview

The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, including cancer, cardiovascular disease, and neurological disorders. A generalized schematic of the ROCK signaling cascade is presented below, providing a conceptual framework for investigating the mechanism of action of inhibitors like "this compound."

Caption: Generalized RhoA/ROCK signaling pathway.

Hypothetical Experimental Protocols for "this compound" in vitro Characterization

Given the absence of specific published protocols for "this compound," this section outlines standard in vitro methodologies that researchers can adapt to characterize its activity and mechanism of action.

In vitro Kinase Assay

This assay is fundamental to determining the direct inhibitory effect of "this compound" on ROCK1 and ROCK2 activity.

Objective: To determine the IC50 of "this compound" for ROCK1 and ROCK2.

Methodology:

-

Reagents: Recombinant human ROCK1 and ROCK2 enzymes, appropriate kinase buffer, ATP, and a suitable substrate (e.g., Myelin Basic Protein or a specific peptide substrate).

-

Procedure:

-

Prepare a serial dilution of "this compound" in DMSO.

-

In a microplate, combine the ROCK enzyme, the substrate, and the various concentrations of "this compound".

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., ADP-Glo™).

-

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the "this compound" concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

References

ROCK-IN-11: A Technical Guide for Basic Science Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ROCK-IN-11, a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). This document consolidates available information on its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization. It is intended to serve as a valuable resource for researchers in basic science and drug development exploring the therapeutic potential of ROCK inhibition.

Introduction to this compound

This compound, also identified as "example 94" in patent literature, is a small molecule inhibitor of both ROCK1 and ROCK2 isoforms. Its chemical name is tert-Butyl-5-(tert-butoxycarbonyl(2-(3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yloxy)phenyl)pyrimidin-4-yl)amino)-1H-indazole-1-carboxylate. The primary mechanism of action for this compound is the inhibition of the kinase activity of ROCK proteins, which are key regulators of cellular contractility, motility, and morphology.

The ROCK Signaling Pathway

The Rho/ROCK signaling pathway is a critical regulator of various cellular processes. It is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK kinases. Activated ROCK phosphorylates a multitude of downstream substrates, leading to the modulation of the actin cytoskeleton and other cellular functions.

Two main isoforms of ROCK have been identified: ROCK1 (ROKβ) and ROCK2 (ROKα). While they share a high degree of homology in their kinase domains, they may have distinct cellular localizations and non-redundant functions.

The signaling cascade can be summarized as follows:

-

Activation of RhoA: Extracellular signals activate RhoA, causing it to switch from a GDP-bound (inactive) to a GTP-bound (active) state.

-

ROCK Activation: GTP-bound RhoA binds to the C-terminal region of ROCK, relieving its autoinhibitory fold and activating the N-terminal kinase domain.

-

Phosphorylation of Downstream Targets: Activated ROCK phosphorylates several key substrates, including:

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, promoting actin-myosin interaction and cellular contractility.

-

Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which inhibits myosin phosphatase activity. This leads to a net increase in phosphorylated MLC.

-

LIM kinases (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments.

-

The multifaceted role of the ROCK signaling pathway makes it a compelling target for therapeutic intervention in a range of diseases, including cancer, cardiovascular disorders, and neurological conditions.

Caption: The ROCK signaling pathway and the inhibitory action of this compound.

Quantitative Data

Currently, publicly available quantitative data for this compound is limited. The compound is described as a potent inhibitor of both ROCK1 and ROCK2.

| Compound | Target(s) | IC50 | Reference |

| This compound | ROCK1, ROCK2 | ≤ 5µM | MedChemExpress, Patent Literature |

Experimental Protocols

The following are detailed, representative protocols for the biochemical and cellular characterization of ROCK inhibitors like this compound.

Biochemical Kinase Inhibition Assay (ROCK1 & ROCK2)

This protocol describes a luminescent-based assay to determine the in vitro potency of an inhibitor against ROCK1 and ROCK2 kinases.

Caption: Workflow for a biochemical ROCK kinase inhibition assay.

Materials:

-

Recombinant human ROCK1 or ROCK2 enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP solution

-

Peptide substrate (e.g., S6Ktide)

-

This compound

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Reagent Preparation:

-

Prepare a 2x kinase reaction buffer.

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer.

-

Dilute ROCK1 or ROCK2 enzyme to the desired concentration in kinase buffer.

-

Prepare a 2x ATP/substrate solution in kinase buffer.

-

-

Assay Plate Setup:

-

Add 5 µL of the diluted this compound or control (DMSO vehicle) to the wells of a 384-well plate.

-

Add 10 µL of the diluted ROCK enzyme to each well.

-

Incubate for 10 minutes at room temperature.

-

-

Kinase Reaction:

-

Initiate the reaction by adding 10 µL of the 2x ATP/substrate solution to each well.

-

Incubate the plate for 60 minutes at 30°C.

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

-

Briefly, add ADP-Glo™ Reagent to deplete unused ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Assay: Western Blot for Phospho-MYPT1

This protocol describes how to assess the cellular activity of this compound by measuring the phosphorylation of a key ROCK substrate, MYPT1, in cultured cells.

Caption: Workflow for Western blot analysis of phospho-MYPT1.

Materials:

-

Cell line of interest (e.g., HeLa, NIH3T3)

-

Cell culture medium and supplements

-

This compound

-

RIPA lysis buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-MYPT1 (Thr696), anti-total-MYPT1, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Western blot imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound for the desired duration (e.g., 1-2 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein per lane and run the SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MYPT1 (Thr696) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

To confirm equal protein loading, strip the membrane and re-probe with antibodies against total MYPT1 and a loading control like GAPDH.

-

Quantify the band intensities using image analysis software.

-

Normalize the phospho-MYPT1 signal to the total MYPT1 and/or the loading control signal.

-

Conclusion

This compound is a valuable tool for investigating the roles of ROCK1 and ROCK2 in various biological processes. This guide provides a foundational understanding of its mechanism and detailed protocols for its characterization. Further research is warranted to fully elucidate its specific inhibitory profile and its potential as a therapeutic agent. Researchers are encouraged to utilize the provided methodologies to expand upon the current knowledge of this potent ROCK inhibitor.

ROCK-IN-11: A Technical Whitepaper on a Novel Rho-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ROCK-IN-11, identified as "example 94" in patent literature, is a potent inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and ROCK2.[1][2][3][4][5][6][7][8] These serine/threonine kinases are key regulators of the actin cytoskeleton and are implicated in a multitude of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. The Rho/ROCK signaling pathway has been shown to be dysregulated in various pathological conditions, making it an attractive target for therapeutic intervention, particularly in the field of oncology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and a visualization of the associated signaling pathway.

Core Data Summary

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Full Chemical Name | tert-Butyl-5-(tert-butoxycarbonyl(2-(3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yloxy)phenyl)pyrimidin-4-yl)amino)-1H-indazole-1-carboxylate | Patent US9815820B2 |

| Molecular Formula | C₂₀H₂₁FN₅O₃S | MedChemExpress, TargetMol |

| Molecular Weight | 436.484 g/mol | MedChemExpress, TargetMol |

| CAS Number | 445267-51-6 | CymitQuimica |

Table 2: In Vitro Biological Activity of this compound

| Target | Assay Type | IC₅₀ | Reference |

| ROCK1 | Kinase Inhibition Assay | ≤ 5 µM | MedChemExpress |

| ROCK2 | Kinase Inhibition Assay | ≤ 5 µM | MedChemExpress |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of both ROCK1 and ROCK2. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of downstream substrates. The Rho/ROCK signaling cascade is initiated by the activation of the small GTPase RhoA. Activated RhoA-GTP binds to and activates ROCK, which in turn phosphorylates numerous substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MLC promotes actomyosin contractility, leading to changes in cell shape and motility. The inhibition of MYPT1 by ROCK leads to a sustained phosphorylated (active) state of MLC. This compound, by inhibiting ROCK, prevents these downstream phosphorylation events, thereby disrupting the signaling cascade that promotes cancer cell invasion and proliferation.

Signaling Pathway

Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Synthesis of this compound (Example 94)

The synthesis of this compound is detailed in U.S. Patent US9815820B2. The key final step involves the reaction of tert-butyl 5-(tert-butoxycarbonyl(2-chloropyrimidin-4-yl)amino)-1H-indazole-1-carboxylate with a suitable boronic acid or ester under Suzuki coupling conditions. A detailed, step-by-step protocol is outlined below:

Step 1: Synthesis of tert-butyl 5-(tert-butoxycarbonyl(2-chloropyrimidin-4-yl)amino)-1H-indazole-1-carboxylate

-

To a solution of tert-butyl 5-amino-1H-indazole-1-carboxylate in a suitable aprotic solvent (e.g., anhydrous dioxane), add a non-nucleophilic base (e.g., sodium hydride) at 0 °C.

-

Allow the reaction to stir for 30 minutes at 0 °C.

-

Add 2,4-dichloropyrimidine to the reaction mixture and slowly warm to room temperature.

-

Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 hours).

-

After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Step 2: Suzuki Coupling to form this compound

-

In a reaction vessel, combine tert-butyl 5-(tert-butoxycarbonyl(2-chloropyrimidin-4-yl)amino)-1H-indazole-1-carboxylate, (3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yloxy)phenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate) in a mixture of solvents (e.g., toluene, ethanol, and water).

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture under reflux for the required duration (e.g., 16 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the final product, this compound.

ROCK1 and ROCK2 Kinase Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of this compound against ROCK1 and ROCK2 kinases. Specific conditions may vary based on the commercial source of the enzymes and reagents.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

-

Substrate (e.g., a fluorescently labeled peptide derived from a known ROCK substrate like S6K)

-

ATP solution

-

This compound (dissolved in DMSO)

-

384-well plates

-

Plate reader capable of detecting the fluorescent signal

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase buffer.

-

Add the this compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the recombinant ROCK1 or ROCK2 enzyme to the appropriate wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA solution).

-

Measure the fluorescent signal using a plate reader. The signal will be inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow

Caption: A generalized workflow for the synthesis and in vitro evaluation of this compound.

Conclusion

This compound is a potent, patent-disclosed inhibitor of ROCK1 and ROCK2 kinases. Its ability to modulate the Rho/ROCK signaling pathway makes it a valuable research tool for investigating the roles of these kinases in various cellular processes and a potential starting point for the development of novel therapeutics, particularly in the context of cancer. The information provided in this technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the further exploration and application of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. media.cellsignal.com [media.cellsignal.com]

- 7. promega.com [promega.com]

- 8. content.abcam.com [content.abcam.com]

Methodological & Application

Application Notes and Protocols for ROCK Inhibition in Cell Culture

Topic: Application of Rho-kinase (ROCK) Inhibitors in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Rho-associated coiled-coil-containing protein serine/threonine kinases (ROCKs) are key regulators of the actin cytoskeleton and are involved in a multitude of cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1][2] Inhibition of the ROCK signaling pathway has emerged as a critical technique in cell culture, particularly for improving the survival and proliferation of stem cells and other sensitive cell types, especially after dissociation.[1][3] This document provides detailed application notes and protocols for the use of ROCK inhibitors in cell culture. While a specific protocol named "ROCK-IN-11" was not identified in a comprehensive search, the following information synthesizes the widely accepted practices for utilizing ROCK inhibitors like Y-27632.

Mechanism of Action

ROCK proteins, primarily ROCK1 and ROCK2, are downstream effectors of the small GTPase RhoA.[1] The RhoA/ROCK pathway plays a crucial role in regulating the actin-myosin cytoskeleton.[4] Activation of ROCK leads to the phosphorylation of several downstream targets, including Myosin Light Chain (MLC) and LIM kinase (LIMK).[4][5] Phosphorylation of MLC increases myosin ATPase activity, promoting cellular contraction and the formation of stress fibers.[4] LIMK, when activated by ROCK, phosphorylates and inactivates cofilin, an actin-depolymerizing factor, leading to the stabilization of actin filaments.[5][6]

Inhibition of ROCK disrupts these processes, leading to a reduction in actomyosin contractility and a more relaxed cellular phenotype.[5] This is particularly beneficial in cell culture for several reasons:

-

Increased Cell Survival: Dissociation of cells into single-cell suspensions can induce anoikis, a form of programmed cell death. ROCK inhibitors have been shown to significantly improve the survival of dissociated human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) by preventing this dissociation-induced apoptosis.[1][3][7]

-

Enhanced Proliferation: By modulating the cytoskeleton and cell cycle progression, ROCK inhibitors can promote the proliferation of various cell types, including stem cells and retinal pigmented epithelium (RPE) cells.[1][5][8]

-

Improved Cell Attachment and Spreading: ROCK inhibition can enhance cell attachment and spreading on culture substrates.[5]

-

Maintenance of Pluripotency: In pluripotent stem cells, ROCK inhibitors help to maintain their undifferentiated state.[1]

Signaling Pathway

The following diagram illustrates the simplified ROCK signaling pathway and the point of intervention by ROCK inhibitors.

Caption: Simplified ROCK signaling pathway and the inhibitory action of ROCK inhibitors.

Quantitative Data Summary

The following table summarizes the typical concentrations and effects of the commonly used ROCK inhibitor Y-27632 in various cell culture applications.

| Cell Type | Application | Y-27632 Concentration | Observed Effects | Reference |

| Human Embryonic Stem Cells (hESCs) / Induced Pluripotent Stem Cells (iPSCs) | Thawing of cryopreserved cells | 10 µM | Increased survival rate | [9] |

| Human Embryonic Stem Cells (hESCs) / Induced Pluripotent Stem Cells (iPSCs) | Single-cell passaging | 10 µM | Prevents dissociation-induced apoptosis, maintains pluripotency | [1][7] |

| Neural Stem Cells (NSCs) | Promotion of neurite outgrowth | Not specified | Increased neurite length and neuronal differentiation | [10] |

| Salivary Gland Stem Cells (SGSCs) | Improvement of cell viability after isolation | Not specified | Restored viability, reduced apoptosis and necrosis | [3] |

| Human Embryonic Stem Cell-Derived Retinal Pigmented Epithelium (hESC-RPE) | Promotion of attachment and proliferation | Not specified | Increased attachment, proliferation, and wound closure rate | [5] |

Experimental Protocols

Protocol 1: Thawing of Cryopreserved Pluripotent Stem Cells (PSCs) with a ROCK Inhibitor

This protocol describes the standard procedure for thawing cryopreserved human PSCs (hESCs or iPSCs) using a ROCK inhibitor to enhance cell survival.

Materials:

-

Cryovial of PSCs

-

Pluripotent Stem Cell Culture Medium (e.g., mTeSR™1, E8™)

-

ROCK inhibitor (e.g., Y-27632, 10 mM stock solution)

-

Cell culture-treated plates

-

Extracellular matrix (e.g., Matrigel®, Geltrex®) coated plates

-

Water bath at 37°C

-

Sterile conical tubes (15 mL)

-

Centrifuge

-

Pipettes and sterile tips

Procedure:

-

Preparation:

-

Pre-warm the complete PSC culture medium to 37°C.

-

Supplement the required volume of medium with the ROCK inhibitor to a final concentration of 10 µM. For a 10 mM stock, this is a 1:1000 dilution (e.g., 10 µL of stock in 10 mL of medium).[9]

-

Ensure culture plates are pre-coated with the appropriate extracellular matrix according to the manufacturer's instructions.

-

-

Thawing:

-

Quickly transfer the cryovial from liquid nitrogen storage to a 37°C water bath.

-

Gently swirl the vial until only a small ice crystal remains (approximately 1-2 minutes). Do not fully submerge the vial.[11]